molecular formula C26H37NO3 B1237170 フェソテロジン CAS No. 286930-02-7

フェソテロジン

カタログ番号: B1237170
CAS番号: 286930-02-7
分子量: 411.6 g/mol
InChIキー: DCCSDBARQIPTGU-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fesoterodine is a diarylmethane.
Fesoterodine is an antimuscarinic prodrug for the treatment of overactive bladder syndrome.
Fesoterodine is an anticholinergic and antispasmotic agent used to treat urinary incontinence and overactive bladder syndrome. Fesoterodine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Fesoterodine is a competitive muscarinic receptor antagonist with muscle relaxant and urinary antispasmodic properties. Fesoterodine is rapidly hydrolyzed in vivo into its active metabolite 5-hydroxy methyl tolterodine, which binds and inhibits muscarinic receptors on the bladder detrusor muscle, thereby preventing bladder contractions or spasms caused by acetylcholine. This results in the relaxation of bladder smooth muscle and greater bladder capacity, in addition to a reduction in involuntary muscle contractions and involuntary loss of urine. The active metabolite does not interact with alpha-adrenergic, serotonergic, histaminergic and excitatory amino acid receptors and is eliminated via renal excretion.
See also: Fesoterodine Fumarate (has salt form).

科学的研究の応用

過活動膀胱 (OAB) の治療

フェソテロジンは、OABの症状の治療に効果的であることが示されています。 臨床試験では、フェソテロジンはプラセボと比較してOABの症状の有意な改善を示しました 。1日1回の投与量と、投与量の増減が可能な点から、患者にとって便利な選択肢となっています。

他の抗ムスカリン薬との比較

フェソテロジン8mgは、頭頸部対照試験において、トルテロジン徐放剤(ER)4mgと比較して、切迫性尿失禁(UUI)の発作を減らすのに優れた効果を示しました 。これは、フェソテロジンが、一部のOAB症状に対しては、他の抗ムスカリン薬よりも効果的である可能性を示唆しています。

健康関連QOL (HR-QOL)への影響

フェソテロジンによるHR-QOLへの影響は、第III相試験のプールされたデータの事後解析で評価されました。 重症度/対処法、感情、社会的制限など、いくつかの領域において改善が見られ、患者の生活の質に好影響を与えていることが示されました .

非神経因性OABにおけるオンデマンド使用

フェソテロジンを使用する新しいアプローチとして、オンデマンドでの投与があります。 This compound4mgのオンデマンド投与と継続投与を比較した研究では、オンデマンド投与の方が、副作用が少なく、同等の効果が認められました 。これは、OAB患者の個別化された治療計画につながる可能性があります。

異なる用量における効果

フェソテロジンは、様々な用量で検討され、効果と副作用の最適なバランスが調べられています。 研究では、8mgのフェソテロジンが、低用量と比較して優れていることが確認されており、用量依存的な効果を示す証拠が得られています .

安全性と忍容性

フェソテロジンは、無作為化比較試験(RCT)において、安全性と忍容性が系統的にレビューされています。 最も多く報告されている副作用は口渇ですが、全体としては、フェソテロジンは、OAB患者にとって安全で、よく耐容性のある薬剤と考えられています .

認知機能への影響

抗ムスカリン薬の副作用としての認知機能障害の懸念は、フェソテロジンに関する研究で解決されました。 研究では、フェソテロジンなどの徐放製剤は、速放製剤と比較して、認知機能の副作用のリスクが低い可能性があることが示されています .

長期臨床試験

フェソテロジンの持続的な効果を評価するために、8〜12週間の長期臨床試験が行われました。 これらの試験では、フェソテロジンは、多くの患者にとって理想的な抗ムスカリン薬の要件を満たしており、効果的に症状を緩和し、副作用も最小限であることが一貫して示されています .

作用機序

Target of Action

Fesoterodine primarily targets muscarinic receptors , which play a crucial role in the contraction of urinary bladder smooth muscle . These receptors are part of the cholinergic system and are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.

Biochemical Pathways

The primary biochemical pathway involved in the action of Fesoterodine is the cholinergic pathway . In this pathway, acetylcholine binds to muscarinic receptors to mediate various physiological responses, including bladder contraction . By acting as a competitive antagonist at these receptors, Fesoterodine disrupts this pathway, leading to decreased bladder contraction .

Pharmacokinetics

Fesoterodine exhibits favorable pharmacokinetic properties for once-daily dosing . After oral administration, it is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine . The systemic exposure to 5-hydroxymethyl tolterodine increases proportionally with dose .

Action Environment

The action of Fesoterodine can be influenced by various environmental factors. For instance, the presence of food can increase the active metabolite of Fesoterodine’s AUC (Area Under the Curve) by approximately 19% and Cmax (maximum serum concentration) by 18% . Additionally, the drug’s efficacy can be affected by the patient’s metabolic status. For example, systemic exposure to 5-hydroxymethyl tolterodine is about 2-fold higher in poor metabolizers compared with extensive metabolizers .

Safety and Hazards

Fesoterodine can cause blurred vision, dizziness, and drowsiness. It may also cause serious side effects such as severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder .

将来の方向性

The dosage of Fesoterodine may occasionally be changed by your doctor. It should be taken with liquid, with or without food. The tablet should be swallowed whole and not crushed, chewed, or broken .

Relevant Papers

  • “On-demand use of fesoterodine: a new paradigm for extended release antimuscarinics” discusses the comparison of on-demand and continuous use of Fesoterodine 4 mg concerning efficacy and adverse effects .
  • “Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity” presents the population pharmacokinetics of 5-hydroxymethyl tolterodine (5-HMT, the active metabolite of fesoterodine) and its pharmacokinetic/pharmacodynamic relationship in pediatric patients with OAB or NDO following administration of fesoterodine .

生化学分析

Biochemical Properties

Fesoterodine plays a crucial role in biochemical reactions by acting as a competitive antagonist at muscarinic receptors. Once ingested, Fesoterodine is hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite exhibits antimuscarinic activity by binding to muscarinic receptors, particularly the M2 and M3 subtypes, which are involved in bladder contraction and salivation . By inhibiting these receptors, Fesoterodine reduces detrusor pressure and bladder contractions, thereby alleviating symptoms of overactive bladder.

Cellular Effects

Fesoterodine influences various cellular processes, particularly in the urinary bladder. It inhibits bladder muscle contractions by blocking muscarinic receptors, leading to a decrease in detrusor pressure and an increase in bladder capacity . This action helps manage symptoms of urgency, frequency, and incontinence. Additionally, Fesoterodine may affect cell signaling pathways related to muscarinic receptor activity, although specific details on gene expression and cellular metabolism changes are less well-documented.

Molecular Mechanism

The molecular mechanism of Fesoterodine involves its conversion to 5-hydroxymethyl tolterodine, which then acts as a competitive antagonist at muscarinic receptors . By binding to these receptors, it prevents acetylcholine from activating them, thereby inhibiting bladder contractions. This competitive antagonism at muscarinic receptors results in decreased detrusor pressure and reduced bladder contractions, ultimately leading to improved bladder control and reduced symptoms of overactive bladder.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fesoterodine have been observed to change over time. The drug is rapidly hydrolyzed to its active metabolite, which then exerts its effects. Studies have shown that the efficacy of Fesoterodine can be observed within a few days of administration, with full therapeutic effects typically seen after one week . The stability and degradation of Fesoterodine in laboratory settings have not been extensively studied, but its active metabolite has a half-life of approximately 7-8 hours .

Dosage Effects in Animal Models

In animal models, the effects of Fesoterodine vary with different dosages. Studies have shown that higher doses of Fesoterodine result in more pronounced antimuscarinic effects, such as increased bladder capacity and reduced urinary frequency . At very high doses, Fesoterodine can cause adverse effects, including dry mouth, constipation, and blurred vision . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

Fesoterodine is metabolized primarily in the liver through two major pathways involving the cytochrome P450 enzymes CYP2D6 and CYP3A4 . After oral administration, Fesoterodine is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which is further metabolized to inactive metabolites. The involvement of these enzymes in the metabolic pathways of Fesoterodine underscores the importance of considering potential drug interactions and individual variations in enzyme activity.

Transport and Distribution

Fesoterodine and its active metabolite are well-absorbed and distributed throughout the body. The active metabolite, 5-hydroxymethyl tolterodine, has a volume of distribution of approximately 169 liters . It is primarily bound to plasma proteins, including albumin and alpha-1-acid glycoprotein . The distribution of Fesoterodine within cells and tissues is influenced by its binding to these proteins, which affects its localization and accumulation.

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely that Fesoterodine exerts its effects at the cell membrane, where muscarinic receptors are located

特性

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSDBARQIPTGU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182853
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Highly soluble
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fesoterodine, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonists at muscarinic receptors. This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

286930-02-7, 286930-03-8
Record name Fesoterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286930-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fesoterodine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine
Reactant of Route 2
Reactant of Route 2
Fesoterodine
Reactant of Route 3
Fesoterodine
Reactant of Route 4
Reactant of Route 4
Fesoterodine
Reactant of Route 5
Reactant of Route 5
Fesoterodine
Reactant of Route 6
Fesoterodine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。